molecular formula C9H7NO2 B086718 6-Amino-2H-chromen-2-one CAS No. 14415-44-2

6-Amino-2H-chromen-2-one

Cat. No. B086718
CAS RN: 14415-44-2
M. Wt: 161.16 g/mol
InChI Key: ZOJAINJCZSVZGW-UHFFFAOYSA-N
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Patent
US05484951

Procedure details

Using a methylation procedure described in Synthesis 144 (1978), to a stirred solution of 2.08 g (0.010 mole) of 4-hydroxy-6-nitro-1,2-benzopyrone, derived from the nitration of commercial 4-hydroxy-1,2-benzopyrone described in the Example 7, in 10 ml of anhydrous hexamethylphosphoramide (HMPA, Aldrich Chemical Co.), sodium hydride (0.24 g, 0.010 mole) is added at room temperature. After evolution of hydrogen gas is complete, dimethyl sulfate (1.51 g, 0.012 mole) in 5 ml of HMPA is added and the mixture is stirred for 1 hour and then transferred into a separatory funnel containing 100 ml of ethyl acetate. The organic layer is washed with 50 ml of 1M aqueous hydrochloric acid and then with a portion of water. After drying over sodium sulfate, the solvent is stripped off by rotary evaporation and the residue is dissolved and crystallized from hot ethanol. The methylated nitro-compound is then dissolved in methanol (500 ml) and reduced by adding it to a stirred suspension of 10% palladium catalyst on activated carbon in an aqueous solution of potassium borohydride (2.50 g, 0.046 mole) in 50 ml of water at room temperature. After 15 minutes, the mixture is filtered to remove the catalyst, stripped of solvent by rotary evaporation, and the dry residue as the amine free base crystallized from ethanol giving 4-methoxy-6-amino-1,2-benzopyrone (B).
[Compound]
Name
4-hydroxy-6-nitro-1,2-benzopyrone
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.51 g
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
Quantity
2.5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.[H-].[Na+].[H][H].S(OC)(OC)(=O)=O.[BH4-].[K+].C[N:27](C)P(N(C)C)(N(C)C)=O>[Pd].O.C(OCC)(=O)C>[CH:8]1[C:9]([NH2:27])=[CH:10][C:11]2[CH:2]=[CH:3][C:4]([O:5][C:6]=2[CH:7]=1)=[O:12] |f:1.2,5.6|

Inputs

Step One
Name
4-hydroxy-6-nitro-1,2-benzopyrone
Quantity
2.08 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Step Four
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
1.51 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Eight
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH4-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred into a separatory funnel
WASH
Type
WASH
Details
The organic layer is washed with 50 ml of 1M aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is stripped off by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved
CUSTOM
Type
CUSTOM
Details
crystallized from hot ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The methylated nitro-compound is then dissolved in methanol (500 ml)
ADDITION
Type
ADDITION
Details
by adding it
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
stripped of solvent by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the dry residue as the amine free base crystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC2=C(C=CC(=O)O2)C=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.